Ald-Ph-PEG3-O-NH-Boc
Overview
Description
Ald-Ph-PEG3-O-NH-Boc is a compound with the chemical formula C21H32N2O8 and a molecular weight of 440.49 g/mol . It contains an aldehyde group and a Boc-protected aminooxy group. The Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form oxime linkages . This compound is primarily used in bioconjugation applications due to its ability to form reversible linkages .
Mechanism of Action
Target of Action
Ald-Ph-PEG3-O-NH-Boc and Ald-Ph-PEG4-NH-Boc are Boc-protected aminooxy PEG reagents . They are primarily used as linkers in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are designed to target specific proteins for degradation, leveraging the intracellular ubiquitin-proteasome system .
Mode of Action
These compounds contain an aldehyde group that is reactive with aminooxy molecules . The Boc-protected aminooxy can be deprotected under mild acidic conditions for further conjugation . This allows the linker to bind to the target protein and the E3 ubiquitin ligase simultaneously, forming a ternary complex .
Biochemical Pathways
The formation of the ternary complex initiates the ubiquitination of the target protein, marking it for degradation by the proteasome . This process selectively degrades target proteins, altering the biochemical pathways in which they are involved.
Result of Action
The primary result of the action of these compounds is the selective degradation of target proteins . This can lead to significant changes at the molecular and cellular levels, depending on the role of the degraded protein.
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. These include pH (for deprotection of the aminooxy group), presence of the target protein and E3 ligase, and the intracellular conditions necessary for proteasomal degradation .
Preparation Methods
The synthesis of Ald-Ph-PEG3-O-NH-Boc involves the protection of the aminooxy group with a Boc (tert-butoxycarbonyl) group. The aldehyde group is introduced through a reaction with benzaldehyde. The Boc-protected aminooxy group can be deprotected under mild acidic conditions, such as with trifluoroacetic acid, to yield the free aminooxy group . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Ald-Ph-PEG3-O-NH-Boc undergoes several types of chemical reactions:
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Substitution: The Boc-protected aminooxy group can be deprotected and then react with aldehyde or ketone groups to form oxime linkages.
Common Reagents and Conditions: Trifluoroacetic acid is commonly used for deprotection of the Boc group.
Major Products: The major products formed from these reactions include oxime linkages when the aminooxy group reacts with aldehyde or ketone groups.
Scientific Research Applications
Ald-Ph-PEG3-O-NH-Boc is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Ald-Ph-PEG3-O-NH-Boc is unique due to its combination of an aldehyde group and a Boc-protected aminooxy group. Similar compounds include:
Ald-Ph-PEG3-NH-Boc: This compound also contains a Boc-protected aminooxy group but lacks the aldehyde group.
Ald-Ph-PEG-O-NH-Boc: This compound has a similar structure but with a different PEG linker length.
These similar compounds share some properties with this compound but differ in their specific functional groups and linker lengths, which can affect their reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O8/c1-21(2,3)31-20(26)23-30-15-14-29-13-12-28-11-10-27-9-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQOIZCKUNSTRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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